Etofenamate is classified as an antiphlogistic agent and is known for its anti-inflammatory properties. It is synthesized from various chemical precursors, with its primary application being in topical formulations for pain relief. The structural formula of etofenamate is , with a molecular weight of approximately 369.34 g/mol. Etofenamate Stearate, specifically, has a molecular formula of and a molecular weight of 635.8 g/mol .
The synthesis of etofenamate typically involves several steps, including the reaction of anthranilic acid derivatives with trifluoromethyl phenyl amines and subsequent esterification processes. A notable method involves the use of protected reaction components to ensure high purity levels. After the reactions, by-products are often identified and removed through repeated distillation .
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time. For instance, using high boiling solvents can enhance yields and purity. The final product can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm structure and purity .
Etofenamate undergoes various chemical reactions typical for esters and amides, including hydrolysis under acidic or basic conditions. Additionally, it can participate in transesterification reactions when mixed with different fatty acids or alcohols to form derivatives like etofenamate stearate.
The stability of etofenamate in various formulations can be assessed through accelerated stability studies, which examine how the compound behaves under different environmental conditions (temperature, light exposure). These studies help in determining shelf life and optimal storage conditions .
Etofenamate acts primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation and pain. By reducing prostaglandin synthesis, etofenamate alleviates pain and inflammation at the site of application.
Clinical studies have demonstrated that etofenamate exhibits significant anti-inflammatory effects comparable to other NSAIDs when applied topically. Its efficacy is enhanced by its formulation in lipid-based carriers that improve skin permeation .
Etofenamate Stearate is primarily utilized in topical formulations aimed at providing localized relief from pain associated with musculoskeletal disorders. Its applications include:
Etofenamate stearate (CAS 81427-97-6) is a lipophilic derivative formed by the esterification of the nonsteroidal anti-inflammatory drug (NSAID) etofenamate with stearic acid (octadecanoic acid). The parent compound, etofenamate, consists of a flufenamic acid core (2-[(3-(trifluoromethyl)phenyl]amino]benzoic acid) esterified with 2-(2-hydroxyethoxy)ethanol. In etofenamate stearate, the terminal hydroxyl group of the diethylene glycol moiety undergoes conjugation with the carboxyl group of stearic acid, forming a diester linkage [3] [6].
The molecular formula is C36H52F3NO5, with a molecular weight of 635.80 g/mol. Systematic IUPAC nomenclature designates it as:2-(2-(octadecanoyloxy)ethoxy)ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate [6].
Key structural features include:
Table 1: Key Identifiers of Etofenamate Stearate
Property | Value |
---|---|
CAS Registry Number | 81427-97-6 |
Molecular Formula | C36H52F3NO5 |
Exact Mass | 635.3798 Da |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)c1ccccc1Nc2cccc(c2)C(F)(F)F |
InChI Key | ALSTYHKOOCGGFT-KTKRTIGZSA-N |
Solubility: Etofenamate stearate exhibits markedly reduced water solubility compared to etofenamate due to its long alkyl chain. It demonstrates slight solubility in chloroform and methanol (when heated), aligning with its role in lipid-based formulations. The solubility profile is characterized as follows [3] [6]:
Stability: The compound is recommended for storage at –20°C to prevent hydrolysis of the ester bonds. It is sensitive to alkaline conditions, which catalyze ester hydrolysis, regenerating free etofenamate and stearic acid. Thermal analysis indicates decomposition above 150°C without a distinct melting point, suggesting an amorphous solid state [3] [6].
Crystallography: X-ray diffraction studies confirm an amorphous morphology, attributed to the asymmetric structure and long alkyl chain hindering regular crystal lattice formation. This property enhances miscibility with semisolid lipid excipients in topical formulations [6].
Table 2: Physicochemical Properties of Etofenamate Stearate
Property | Characteristics |
---|---|
Physical Form | Off-white to pale yellow solid |
Storage Temperature | –20°C (freezer) |
Solubility in CHCl3 | Slight |
Solubility in MeOH | Slight (with heating) |
Hydrolytic Stability | Susceptible to alkaline hydrolysis |
Thermal Behavior | Amorphous solid; decomposition >150°C |
Etofenamate stearate is synthesized through a two-step esterification process:
Reaction Parameters:
Structural Differences:Etofenamate (C18H18F3NO4, MW 369.33) possesses a free terminal hydroxyl group, while etofenamate stearate incorporates an additional stearoyl chain, increasing molecular weight by 266 Da. This structural modification fundamentally alters physicochemical behavior [9] [10].
Physicochemical Comparison:
Functional Implications:
Table 3: Comparative Analysis of Etofenamate and Etofenamate Stearate
Property | Etofenamate | Etofenamate Stearate |
---|---|---|
Molecular Weight | 369.33 g/mol | 635.80 g/mol |
Physical State (25°C) | Viscous oil | Solid |
logP | ~4.7 | >10 |
Key Functional Group | Free hydroxyl group | Stearate ester |
Solubility in Lipids | Moderate (requires emulsifiers) | High (integrates into lipid phases) |
SLN Efficacy (ED50) | Reference | 8.3-fold enhancement |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8